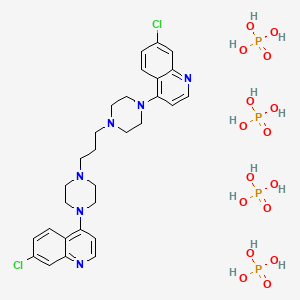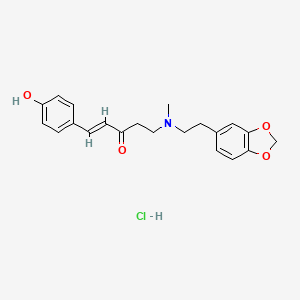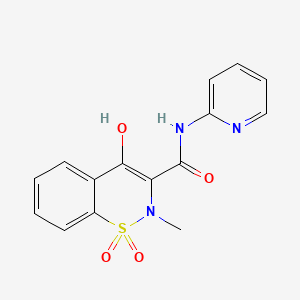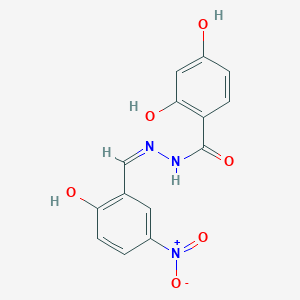
Praliciguat
Übersicht
Beschreibung
Praliciguat is a soluble guanylate cyclase stimulator that has shown promise in the treatment of various cardiovascular and metabolic diseases. It is currently under investigation for its potential benefits in conditions such as heart failure with preserved ejection fraction and diabetic nephropathy .
Wissenschaftliche Forschungsanwendungen
Praliciguat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Stimulation der löslichen Guanylatcyclase zu untersuchen.
Biologie: Es wird verwendet, um die Rolle der zyklischen Guanosinmonophosphat-Signalgebung in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf- und Stoffwechselerkrankungen untersucht.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Stimulation der löslichen Guanylatcyclase, wodurch wiederum die Stickstoffoxid-Signalgebung verstärkt wird. Dies führt zu einem Anstieg der zyklischen Guanosinmonophosphat-Spiegel, was zu verschiedenen physiologischen Effekten wie Vasodilatation, entzündungshemmenden und antifibrotischen Wirkungen führt . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Stickstoffoxid-zyklischen Guanosinmonophosphat-Signalweg .
Ähnliche Verbindungen:
Riociguat: Ein weiterer löslicher Guanylatcyclase-Stimulator, der zur Behandlung der pulmonalen Hypertonie eingesetzt wird.
Vericiguat: Ein löslicher Guanylatcyclase-Stimulator, der zur Behandlung der Herzinsuffizienz eingesetzt wird.
Olinciguat: Ein löslicher Guanylatcyclase-Stimulator, der für verschiedene Herz-Kreislauf-Erkrankungen untersucht wird
Einzigartigkeit von this compound: this compound ist einzigartig in seiner breiten Gewebsverteilung und seiner Fähigkeit, mehrere positive Wirkungen hervorzurufen, darunter hämodynamische, entzündungshemmende und antifibrotische Wirkungen
Wirkmechanismus
Target of Action
Praliciguat is a potent and orally active soluble guanylate cyclase (sGC) stimulator . The primary target of this compound is the sGC, an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO) .
Mode of Action
This compound enhances NO signaling by stimulating sGC . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) . This interaction results in the potentiation of the NO-cGMP pathway .
Biochemical Pathways
The activation of sGC by this compound leads to an increase in cGMP production. This, in turn, activates cGMP-dependent protein kinase, modulating physiological mechanisms such as vasodilation, fibrosis, and others . The stimulation of sGC and the subsequent increase in cGMP levels have been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .
Pharmacokinetics
This compound is extensively metabolized in rats via hydroxylation, N-dealkylation, glucuronidation, sulfation, and glutathione conjugation . The most abundant metabolites recovered in bile were this compound-glucuronide and hydroxy-praliciguat-glucuronide . Nearly 100% of this compound was biotransformed to a single O-glucuronide . Most of the this compound-derived radioactivity was excreted within 48 hours after oral administration . Mean cumulative recovery of the administered radioactivity in urine and feces over 168 hours was 3.7% and 95.7%, respectively .
Result of Action
This compound has been shown to have beneficial metabolic effects in preclinical models of metabolic dysfunction . In a mouse diet-induced obesity model, this compound treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR (homeostatic model assessment for insulin resistance) than controls . It also resulted in increased energy utilization and improved insulin sensitivity .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. In a study where mice were placed on a high-fat diet, this compound treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR than in the control group . This suggests that the efficacy of this compound can be influenced by dietary factors.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Praliciguat enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling . This signaling pathway is crucial for various biochemical reactions in the body, including those that regulate vascular tone, inflammation, and fibrosis . This compound interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) .
Cellular Effects
This compound has been shown to have broad tissue distribution and elicits hemodynamic, anti-inflammatory, and anti-fibrotic effects . It influences cell function by enhancing NO-cGMP signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme soluble guanylate cyclase (sGC). This compound stimulates sGC, leading to an increase in the production of cGMP . This increase in cGMP production enhances NO-cGMP signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .
Temporal Effects in Laboratory Settings
Studies have shown that this compound has broad tissue distribution and can enhance NO-cGMP signaling .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve insulin sensitivity, glucose tolerance, and lower circulating and liver triglycerides . These effects were observed at a dosage of 6 mg/kg .
Metabolic Pathways
This compound is involved in the NO-cGMP signaling pathway . It interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cGMP from GTP .
Transport and Distribution
This compound has broad tissue distribution
Subcellular Localization
Given its role as a soluble guanylate cyclase (sGC) stimulator, it is likely that it is localized in the cytoplasm where sGC is typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praliciguat can be synthesized through multiple routes. One common method involves the chlorination of isoxazole-3-carboxylic acid in the presence of catalytic dimethylformamide in toluene . Another route includes the use of various organic solvents and reagents to achieve the desired chemical structure .
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves multiple steps of purification and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Praliciguat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Wichtige gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: A soluble guanylate cyclase stimulator used in the treatment of heart failure.
Olinciguat: A soluble guanylate cyclase stimulator under investigation for various cardiovascular conditions
Uniqueness of Praliciguat: this compound is unique in its broad tissue distribution and its ability to elicit multiple beneficial effects, including hemodynamic, anti-inflammatory, and anti-fibrotic effects
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJNTQNMDWAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101232 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628730-49-3 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praliciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praliciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


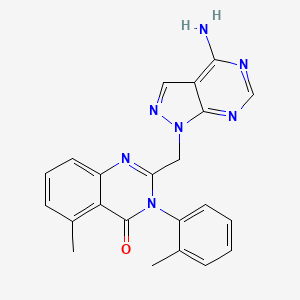
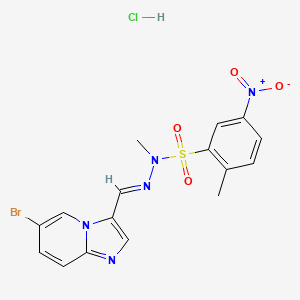
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

